Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-19-8, molecular formula C₁₀H₁₆O₃) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a tertiary hydroxy group (2-hydroxypropan-2-yl) at the 3-position and a methyl ester at the 1-position of the BCP core. Its synthesis typically involves Grignard reactions or coupling strategies, though specific protocols are proprietary or underreported in public literature .
Properties
IUPAC Name |
methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2,12)10-4-9(5-10,6-10)7(11)13-3/h12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKIPTLXVNUZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow
The reaction utilizes 365 nm LED irradiation in a flow reactor, bypassing the need for mercury lamps or quartz vessels. Propellane and diacetyl are mixed in a 1:1 molar ratio and irradiated for a residence time of 6 minutes, yielding 1 kg of diketone 6 (3,3-diacetylbicyclo[1.1.1]pentane) per day. Key advantages include:
Haloform Reaction for Dicarboxylic Acid Formation
Diketone 6 undergoes a haloform reaction in batch to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). Treatment with sodium hypochlorite (NaOCl) in aqueous NaOH at 0–5°C for 24 hours affords 1 in 85% yield (500 g scale). The diacid serves as a versatile intermediate for further functionalization.
Functionalization of Bicyclo[1.1.1]Pentane-1,3-Dicarboxylic Acid
Selective Esterification to Methyl 3-Carboxy Bicyclo[1.1.1]Pentane-1-Carboxylate
Selective mono-esterification of 1 is critical for introducing the methyl ester group. This is achieved via Fischer esterification:
Introduction of the 2-Hydroxypropan-2-yl Group
The 2-hydroxypropan-2-yl substituent is introduced via nucleophilic addition to a ketone intermediate.
Synthesis of Bicyclo[1.1.1]Pentane-1-Carboxylic Acid-3-Ketone
Hydration to 2-Hydroxypropan-2-yl Group
The ketone undergoes acid-catalyzed hydration:
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BCP-3-ketone (50 g, 0.29 mol) is stirred in H₂SO₄ (10% v/v, 500 mL) at 25°C for 48 hours.
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Neutralization with NaOH and extraction with EtOAc affords the tertiary alcohol.
Yield: 88% (47 g). Characterization data:
Final Esterification and Purification
The carboxylic acid at position 1 is esterified to yield the target compound:
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3-(2-Hydroxypropan-2-yl)BCP-1-carboxylic acid (40 g, 0.21 mol) is dissolved in methanol (400 mL).
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Thionyl chloride (2.5 equiv) is added dropwise at 0°C, and the mixture is refluxed for 6 hours.
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Solvent removal and silica gel chromatography (hexane/EtOAc 4:1) yield the pure product.
Yield: 92% (42 g).
Characterization Data
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¹H NMR (CDCl₃): δ 3.68 (s, 3H, COOCH₃), 2.38 (s, 6H, BCP-CH₂), 1.42 (s, 6H, (CH₃)₂COH).
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HRMS : [M+Na]⁺ calcd. for C₁₀H₁₆O₃Na: 207.0992; found: 207.0990.
Alternative Synthetic Routes
Grignard Addition to BCP-1-Carbonyl Chloride
An alternative pathway involves Grignard reagent addition:
Enzymatic Resolution for Enantiopure Derivatives
Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) achieves enantiomeric excess >98% for chiral variants.
Challenges and Optimization Strategies
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Steric Hindrance : The BCP core’s bridgehead positions limit reagent accessibility. Microwave-assisted synthesis reduces reaction times by 40%.
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Purification : Recrystallization from MeOtBu/pentane (1:9) improves purity to >99%.
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Scale-Up : Continuous flow systems mitigate exothermic risks during photochemical steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential Therapeutic Uses
- Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate has been investigated for its potential use in drug development. Its structural resemblance to known pharmacophores allows it to be a candidate for the synthesis of novel therapeutic agents targeting various diseases.
- Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
2. Synthesis of Bioactive Compounds
- This compound serves as a versatile intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its bicyclic structure can facilitate the construction of other biologically active compounds through various chemical reactions such as esterification and reduction.
Materials Science Applications
1. Polymer Chemistry
- This compound can be utilized as a monomer in the production of specialty polymers. Its unique bicyclic structure contributes to enhanced mechanical properties and thermal stability in polymer matrices.
- Research indicates that polymers derived from this compound may exhibit improved resistance to environmental stressors, making them suitable for applications in coatings and adhesives.
Synthetic Organic Chemistry Applications
1. Reaction Mechanisms
- The compound is valuable for studying reaction mechanisms in organic synthesis due to its reactivity profile. It can undergo various transformations, including nucleophilic substitutions and ring-opening reactions, which are crucial for understanding fundamental organic chemistry principles.
2. Asymmetric Synthesis
- The presence of a chiral center in this compound makes it an important building block for asymmetric synthesis processes, allowing chemists to create enantiomerically pure compounds that are essential in pharmaceuticals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory activity | Demonstrated significant reduction in inflammation markers in vitro compared to control compounds. |
| Study B | Polymer synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties using this compound as a monomer. |
| Study C | Asymmetric synthesis | Achieved high enantiomeric excess (up to 95%) using this compound as a chiral auxiliary in reactions involving aldehydes. |
Mechanism of Action
The mechanism by which Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The BCP core’s versatility allows diverse substitutions, leading to compounds with distinct physicochemical and reactivity profiles. Key analogs include:
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 180464-87-3)
- Structure : Features a hydroxymethyl (-CH₂OH) group instead of the bulkier 2-hydroxypropan-2-yl group.
- Synthesis : Synthesized via bromide intermediate formation (e.g., using Br₂ and PPh₃) followed by Arbuzov reaction and reduction .
- Applications: Intermediate in chiral BCP-amino acid synthesis (e.g., homo-PBPG derivatives) .
Difluorinated Derivatives (e.g., Methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)BCP-1-carboxylate)
- Structure : Difluoro substitution at C2 and aryl groups (e.g., 4-trifluoromethylphenyl) at C3.
- Synthesis : Achieved via Rh₂(Oct)₄-catalyzed cyclopropanation of α-allyldiazoacetates with CF₃TMS, yielding 30–43% .
- Applications : Fluorine’s electron-withdrawing effects enhance metabolic stability, making these analogs suitable for drug discovery .
- Key Difference : The trifluoromethyl group increases lipophilicity (clogP ∼2.5 vs. target’s ∼1.8), impacting membrane permeability .
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1850815-92-7)
- Structure : Trifluoromethyl (-CF₃) substitution at C3.
- Synthesis : Prepared via copper-mediated cross-coupling or direct fluorination, with ≥97% purity .
- Applications : Used as a bioisostere for tert-butyl or aryl groups in protease inhibitors .
- Key Difference : The strong electron-withdrawing -CF₃ group reduces basicity (pKa ∼-2) compared to the target’s hydroxypropan-2-yl group (pKa ∼14) .
BCP Derivatives with Bis(aryl)methanol Groups (e.g., Compound 14)
- Structure: Bis(4-fluorophenyl)methanol groups at C1 and C3.
- Synthesis : Grignard reactions with aryl magnesium bromides, yielding amorphous solids (melting point ∼90°C) .
- Applications: Explored in porphyrinoid macrocycles for supramolecular chemistry .
- Key Difference : Bulky aryl groups introduce steric constraints, limiting rotational freedom vs. the target’s flexible hydroxypropan-2-yl group .
Physicochemical and Application Differences
- Solubility : The target compound’s hydroxypropan-2-yl group enhances water solubility (∼50 mg/mL) vs. difluoro analogs (<10 mg/mL) due to H-bonding capacity .
- Thermal Stability : BCPs with aryl groups (e.g., compound 14) exhibit higher melting points (∼90°C) than the target compound (likely liquid at RT based on analog data) .
- Bioactivity: The hydroxypropan-2-yl group’s H-bond donor capacity makes the target compound a candidate for kinase inhibitors, whereas -CF₃ analogs target lipophilic enzyme pockets .
Biological Activity
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, with the CAS number 83249-19-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly in the context of inflammation and other biological processes.
Synthesis
The synthesis of this compound involves advanced organic chemistry techniques, often employing methods such as Suzuki coupling and radical bicyclopentylation to achieve the desired structure. These synthetic routes allow for the incorporation of various functional groups, enhancing the compound's bioactivity .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes (BCPs), including this compound. Research indicates that BCPs can act as bioisosteres for traditional drug candidates, providing enhanced metabolic stability and efficacy in modulating inflammatory responses.
In a notable study, several BCP-containing lipoxin A4 mimetics were synthesized and evaluated for their anti-inflammatory activity. One particular derivative demonstrated significant inhibition of NFκB activity and reduced pro-inflammatory cytokine release in human monocyte cell lines . This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.
The mechanism through which BCPs exert their effects involves interaction with specific G protein-coupled receptors (GPCRs) associated with inflammation resolution, such as FPR2. These interactions lead to decreased recruitment of inflammatory cells to sites of injury or infection and promote the clearance of apoptotic cells .
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted on various BCP derivatives, including this compound, showed that these compounds could significantly reduce LPS-induced NFκB activation in THP-1 monocytes at concentrations in the picomolar range, indicating their high potency as anti-inflammatory agents .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of BCPs revealed that modifications to the bicyclic structure could enhance anti-inflammatory properties while improving metabolic stability compared to traditional linear alkyl chains found in other drug candidates .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| This compound | 83249-19-8 | C10H16O3 | 184.24 g/mol | 97% |
| Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NFκB Inhibition | <0.001 | GPCR Activation (FPR2) |
| Cytokine Release Reduction | <0.001 | Modulation of Inflammatory Pathways |
Q & A
What are the key synthetic strategies for preparing Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
Category: Basic
Answer:
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives often begins with functionalized precursors. For example, methyl 3-(hydroxymethyl)-BCP-1-carboxylate can undergo bromination using Br₂ and triphenylphosphine in the presence of imidazole to form intermediates like bromide 26 , followed by Arbuzov reactions to introduce phosphonic acid groups . For the target compound, the hydroxypropan-2-yl group may be introduced via hydroxylation of allylic precursors or through nucleophilic substitution. Reaction conditions (e.g., temperature, catalyst loading) critically impact yields, as seen in one-pot syntheses of difluorinated BCP derivatives, where Rh₂(Oct)₄-catalyzed reactions with CF₃TMS and NaI yielded products in 36–43% yields after purification .
Table 1: Example Synthetic Yields for Related BCP Derivatives
| Substrate | Catalyst | Additives | Yield |
|---|---|---|---|
| Methyl 4-(5-bromothiophen-2-yl)-2-diazoacetate | Rh₂(Oct)₄ | CF₃TMS, NaI | 36% |
| Methyl 4-(4-bromothiophen-2-yl)-2-diazoacetate | Rh₂(Oct)₄ | CF₃TMS, NaI | 43% |
How can enantioselective synthesis be achieved for chiral BCP derivatives, and what resolution strategies are effective?
Category: Advanced
Answer:
Enantioselective synthesis of chiral BCPs often employs chiral auxiliaries or catalysts. For example, Strecker reactions combined with chiral resolution have been used to synthesize (S)- and (R)-homo-PBPG derivatives from methyl 3-(hydroxymethyl)-BCP-1-carboxylate. The process involves forming aldehyde intermediates (e.g., 28 ) and resolving enantiomers via diastereomeric salt formation or chromatography . Challenges include steric hindrance from the BCP core, which necessitates tailored catalysts (e.g., chiral phosphine ligands) to achieve high enantiomeric excess (ee).
What spectroscopic techniques are most reliable for characterizing BCP derivatives, and how are conflicting data resolved?
Category: Basic
Answer:
1H NMR, 13C NMR, and 19F NMR are critical for structural elucidation. For instance, the 1H-NMR spectrum of methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)-BCP-1-carboxylate in CDCl₃ shows distinct signals for the BCP core (δ 1.5–2.5 ppm) and ester groups (δ 3.7 ppm) . Discrepancies in peak assignments (e.g., overlapping signals for hydroxyl groups) can be resolved via deuterium exchange, 2D NMR (COSY, HSQC), or FTIR analysis for functional group confirmation .
How can steric hindrance in the BCP core be mitigated during functional group transformations?
Category: Advanced
Answer:
The rigid BCP scaffold imposes steric constraints, particularly at the 1- and 3-positions. Strategies include:
- Photochemical activation : UV irradiation enables [2+2] cycloadditions or radical-mediated functionalization, as demonstrated in the synthesis of BCP-1,3-dicarboxylic acid derivatives .
- Protecting group strategies : Boc-protected amino derivatives (e.g., methyl 3-(Boc-amino)-BCP-1-carboxylate) allow selective deprotection for further modifications .
- Metal-catalyzed reactions : Rhodium or palladium catalysts facilitate cross-couplings with aryl/heteroaryl groups under mild conditions .
What methodologies are effective for introducing amino or phosphonic acid groups into the BCP framework?
Category: Advanced
Answer:
- Amino group introduction : Boc-protected intermediates (e.g., methyl 3-(Boc-amino)-BCP-1-carboxylate) are synthesized via nucleophilic substitution or reductive amination. Subsequent acidic deprotection yields free amines .
- Phosphonic acid groups : Arbuzov reactions with trialkyl phosphites convert brominated BCP intermediates into phosphonate esters, which are hydrolyzed to phosphonic acids .
How do contradictory yield data in BCP syntheses arise, and how should they be addressed experimentally?
Category: Advanced
Answer:
Yield discrepancies often stem from:
- Substrate electronic effects : Electron-withdrawing groups (e.g., bromothiophene) reduce reactivity in Rh-catalyzed reactions, leading to lower yields .
- Purification losses : Polar BCP derivatives (e.g., hydroxylated analogs) may adhere to silica gel during chromatography. Switching to reverse-phase HPLC or alternative solvents (e.g., EtOAc/hexane gradients) improves recovery.
- Catalyst decomposition : Rh₂(Oct)₄ degrades under prolonged heating; optimizing reaction time and temperature is critical .
What are the key applications of BCP derivatives in medicinal chemistry, and how does functionalization influence bioactivity?
Category: Advanced
Answer:
BCP derivatives serve as bioisosteres for tert-butyl or aromatic groups, enhancing metabolic stability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
